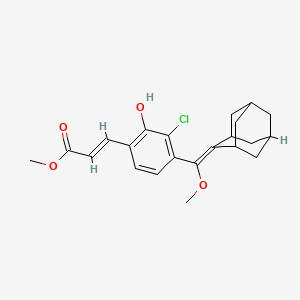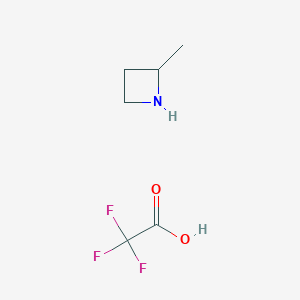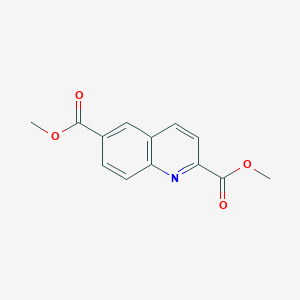
Dimethyl quinoline-2,6-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl quinoline-2,6-dicarboxylate is a chemical compound belonging to the quinoline family, characterized by its aromatic nitrogen-containing heterocyclic structure. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: Dimethyl quinoline-2,6-dicarboxylate can be synthesized through various methods. One efficient method involves the reaction of aryl amines with dimethyl acetylenedicarboxylate in the presence of molecular iodine as a catalyst in acetonitrile at 80°C. This method is advantageous due to its metal-free nature, high regioselectivity, and eco-friendly catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as laboratory methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance production efficiency.
化学反应分析
Types of Reactions: Dimethyl quinoline-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2,6-dicarboxylic acid.
Reduction: Reduction reactions can yield quinoline derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with potential biological activities, such as anticancer, antibacterial, and antiviral properties .
科学研究应用
Dimethyl quinoline-2,6-dicarboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: It is used in the development of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of dimethyl quinoline-2,6-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can bind to specific enzymes, altering their activity and leading to various biological effects .
相似化合物的比较
- Quinoline-2,4-dicarboxylate
- Quinoline-2,3-dicarboxylate
- Quinoline-2,5-dicarboxylate
Comparison: Dimethyl quinoline-2,6-dicarboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other quinoline dicarboxylates, it may exhibit different pharmacological properties and synthetic utility .
属性
分子式 |
C13H11NO4 |
|---|---|
分子量 |
245.23 g/mol |
IUPAC 名称 |
dimethyl quinoline-2,6-dicarboxylate |
InChI |
InChI=1S/C13H11NO4/c1-17-12(15)9-4-5-10-8(7-9)3-6-11(14-10)13(16)18-2/h3-7H,1-2H3 |
InChI 键 |
XKKNKGRTEYTTPZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(C=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,6-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B12845405.png)
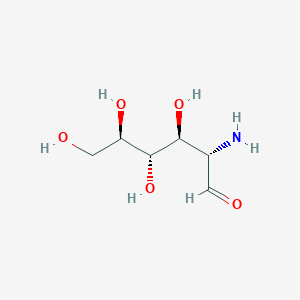
![rel-(1S,2S,4S,5S)-4-(7-Methoxy-2-oxo-2H-chromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl acetate](/img/structure/B12845419.png)
![N-(1-Cyclohexyl-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12845423.png)

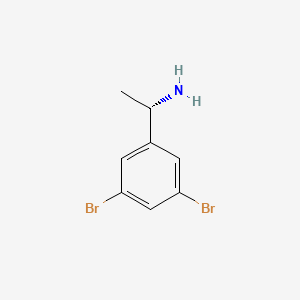
![5-(2-chloroethyl)-1-[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12845439.png)

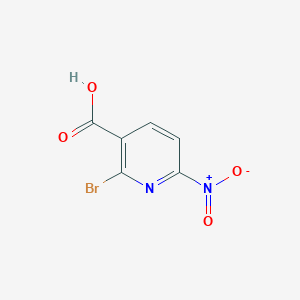
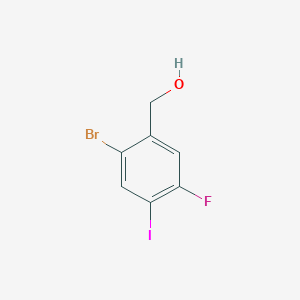
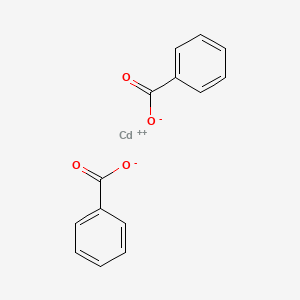
![N-[4-[1-(3-butyl-2,6-dioxo-7H-purin-8-yl)but-3-enyl]phenyl]acetamide](/img/structure/B12845478.png)
